molecular formula C11H18O3 B14431798 11-Oxoundec-9-enoic acid CAS No. 79868-91-0

11-Oxoundec-9-enoic acid

Cat. No.: B14431798
CAS No.: 79868-91-0
M. Wt: 198.26 g/mol
InChI Key: GUCLXGNHJRLWIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-Oxoundec-9-enoic acid is an organic compound with the molecular formula C11H18O3 It is a carboxylic acid with a double bond and an aldehyde group, making it a versatile molecule in various chemical reactions and applications

Preparation Methods

Synthetic Routes and Reaction Conditions: 11-Oxoundec-9-enoic acid can be synthesized through several methods. One common approach involves the oxidation of fatty acids using monooxygenase enzymes such as cytochrome P450 monooxygenase (CYP) or Baeyer–Villiger monooxygenase (BVMO) . These enzymes introduce hydroxyl functional groups and convert them into other meaningful functional groups, such as keto, amino, and acidic groups.

Industrial Production Methods: Industrial production of this compound often involves biotransformation processes using engineered microorganisms. For example, recombinant Escherichia coli expressing BVMO from Pseudomonas putida and an alcohol dehydrogenase from Micrococcus luteus can be used to produce this compound from ricinoleic acid .

Chemical Reactions Analysis

Types of Reactions: 11-Oxoundec-9-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form dicarboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The double bond allows for addition reactions with halogens or hydrogen.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Dicarboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

11-Oxoundec-9-enoic acid has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 11-Oxoundec-9-enoic acid is unique due to its combination of a carboxylic acid, double bond, and aldehyde group. This structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications.

Properties

IUPAC Name

11-oxoundec-9-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h6,8,10H,1-5,7,9H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUCLXGNHJRLWIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC=CC=O)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60706975
Record name 11-Oxoundec-9-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60706975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79868-91-0
Record name 11-Oxoundec-9-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60706975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.